![molecular formula C24H20F2N2O3S B2807074 N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878061-67-7](/img/structure/B2807074.png)
N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base.
Attachment of the 2,4-Difluorophenyl Group: This step involves a nucleophilic substitution reaction where the indole derivative reacts with a 2,4-difluorophenyl halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate product reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the sulfonyl group may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(1H-indol-1-yl)acetamide: Lacks the sulfonyl group, potentially altering its biological activity.
N-(2,4-difluorophenyl)-2-(3-(benzyl)sulfonyl)-1H-indol-1-yl)acetamide: Similar structure but with a different substituent on the sulfonyl group.
Uniqueness
The unique combination of the 2,4-difluorophenyl group, the sulfonyl group, and the indole moiety in N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide may confer distinct biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. This article delves into its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Fluorophenyl group
- Indole moiety
- Methanesulfonyl group
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization reactions using appropriate precursors.
- Introduction of the Sulfonyl Group : This is usually accomplished via sulfonylation reactions using sulfonyl chlorides in a basic medium.
- Attachment of the Fluorophenyl Group : This is performed through nucleophilic aromatic substitution or other suitable methods.
- Final Coupling : The final step involves coupling the indole derivative with the fluorophenyl acetamide using coupling reagents like EDCI or DCC.
Pharmacological Properties
This compound has been studied for various biological activities:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes. It has been compared with established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .
- Antimicrobial Activity : Research indicates that derivatives of similar structures show potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Table 1: COX Inhibition and Selectivity Index
Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index (SI) |
---|---|---|---|
Celecoxib | 14.80 | 0.05 | 296 |
Indomethacin | 0.039 | 0.49 | 0.079 |
Compound A | 10.32 | 0.11 | 93.81 |
Compound B | 12.41 | 0.10 | 124.10 |
Compound C | 11.41 | 0.11 | 103.72 |
This table illustrates the selectivity of various compounds towards COX enzymes, indicating that compounds derived from similar structures may offer enhanced therapeutic profiles compared to traditional NSAIDs.
Table 2: Anti-inflammatory Effects
Compound | Edema Inhibition (%) at Time Points (h) | Edema Thickness (mm) ± SEM |
---|---|---|
Control | - | 2.624 ± 0.255 |
Indomethacin | 70.7 (3h), 96 (6h) | 0.768 ± 0.050 |
Celecoxib | 68.9 (3h), 95.5 (6h) | 0.810 ± 0.074 |
Compound A | 74.1 (3h), 88.7 (6h) | 0.679 ± 0.030 |
Compound B | 76.1 (3h), 91.2 (6h) | 0.627 ± 0.045 |
This data demonstrates the potential efficacy of this compound in reducing inflammation compared to established drugs.
Molecular Docking Studies
Molecular modeling studies have been conducted to predict how well this compound binds to COX enzymes, correlating with in vitro inhibition assays . Such studies provide insights into the mechanism of action and help in optimizing the chemical structure for improved efficacy.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O3S/c1-16-6-8-17(9-7-16)15-32(30,31)23-13-28(22-5-3-2-4-19(22)23)14-24(29)27-21-11-10-18(25)12-20(21)26/h2-13H,14-15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIQKRJEQMDGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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